molecular formula C17H14ClN5 B11083003 2-(1H-benzimidazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine

2-(1H-benzimidazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine

Cat. No.: B11083003
M. Wt: 323.8 g/mol
InChI Key: UPKMMWQBGWXLHN-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorophenyl group, and a methylpyrazolamine moiety. Its distinct chemical properties make it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydrazine and acetylacetone to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents such as chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Comparison with Similar Compounds

2-(1H-benzimidazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine can be compared with other similar compounds, such as:

    2-(1H-benzimidazol-2-yl)-4-phenyl-5-methylpyrazol-3-amine: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.

    2-(1H-benzimidazol-2-yl)-4-(4-methylphenyl)-5-methylpyrazol-3-amine: Contains a methylphenyl group instead of a chlorophenyl group, leading to differences in its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN5

Molecular Weight

323.8 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C17H14ClN5/c1-10-15(11-6-8-12(18)9-7-11)16(19)23(22-10)17-20-13-4-2-3-5-14(13)21-17/h2-9H,19H2,1H3,(H,20,21)

InChI Key

UPKMMWQBGWXLHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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